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Cat. No.: B12393867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the applications, performance, and protocols for SYBR Green II, a
highly sensitive fluorescent stain used for the detection of nucleic acids in a laboratory setting.

Primarily utilized for staining RNA and single-stranded DNA (ssDNA) in electrophoretic gels,

SYBR Green II offers a significant improvement in sensitivity over traditional dyes like ethidium

bromide.

Core Applications and Principles
SYBR Green II is an asymmetrical cyanine dye that exhibits weak fluorescence in its unbound

state.[1] Upon binding to nucleic acids, particularly RNA and ssDNA, its fluorescence is

dramatically enhanced.[1][2] This property makes it an exceptional stain for visualizing and

quantifying nucleic acids separated by gel electrophoresis.[3] Although it can also bind to

double-stranded DNA (dsDNA), it shows a higher quantum yield when bound to RNA.[4]

The primary applications of SYBR Green II in the laboratory include:

Post-electrophoresis staining of RNA and ssDNA: It is highly effective for staining nucleic

acids within agarose and polyacrylamide gels.

Analysis of RNA integrity: Researchers can assess the quality of RNA samples before

downstream applications.
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Single-Strand Conformation Polymorphism (SSCP) analysis: Its high sensitivity is beneficial

for detecting mutations and genetic variations.

Denaturing Gradient Gel Electrophoresis (DGGE): It can be used to visualize rRNA for

microbial population analysis.

Capillary Electrophoresis: SYBR Green II has been used as a stain for the analysis of total

RNA.

Quantitative Performance Data
The performance of SYBR Green II is characterized by its spectral properties, sensitivity, and

quantum yield. This data is crucial for optimizing experimental setups and ensuring accurate

detection.
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Parameter Value Notes

Excitation Maxima
497 nm (primary), 254 nm

(secondary)

Compatible with standard UV

transilluminators and laser-

based gel scanners.

Emission Maximum 520 nm (green)

Sensitivity (Non-denaturing

gels)

As little as 100 pg of RNA or

ssDNA per band with 254 nm

epi-illumination. Down to 500

pg per band with 300 nm

transillumination.

Significantly more sensitive

than ethidium bromide.

Sensitivity (Denaturing gels)

Approximately 1 ng of RNA per

band with 254 nm epi-

illumination. Around 4 ng of

RNA per band with 300 nm

transillumination.

Sensitivity is somewhat

reduced in denaturing gels but

still superior to ethidium

bromide.

Fluorescence Quantum Yield
~0.54 (bound to RNA), ~0.36

(bound to dsDNA)

Exhibits a higher quantum

yield when bound to RNA

compared to dsDNA. The

quantum yield of the

RNA/SYBR Green II complex

is over seven times greater

than that of the RNA/ethidium

bromide complex (~0.07).

Experimental Protocols
Detailed methodologies are essential for the successful application of SYBR Green II. The

following are standard protocols for post-electrophoresis staining.

Protocol 1: Post-Electrophoresis Staining of RNA/ssDNA
in Gels
Materials:
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SYBR Green II stock solution (typically 10,000X in DMSO)

Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)

Staining container (plastic is recommended to prevent dye adsorption to glass)

Gel documentation system with appropriate excitation source and filter

Procedure:

Perform Electrophoresis: Run the nucleic acid samples on a non-denaturing or denaturing

(polyacrylamide/urea or agarose/formaldehyde) gel according to standard procedures.

Prepare Staining Solution:

For non-denaturing polyacrylamide and agarose gels, prepare a 1:10,000 dilution of the

SYBR Green II stock solution in electrophoresis buffer.

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.

Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.

Stain the Gel:

Place the gel in a clean plastic staining container.

Add enough staining solution to completely cover the gel.

Agitate the gel gently on a shaker for 10-40 minutes at room temperature, protected from

light. The optimal staining time can vary depending on the gel's thickness and

composition.

Destaining (Optional): No destaining is required due to the low intrinsic fluorescence of the

unbound dye.

Visualize and Document:
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Illuminate the stained gel using a UV transilluminator. For highest sensitivity, 254 nm epi-

illumination is recommended, though 300 nm transillumination is also effective.

Photograph the gel using a camera equipped with a SYBR Green photographic filter for

optimal results.

Protocol 2: Adding SYBR Green II to the Loading Buffer
This method allows for the visualization of nucleic acids during electrophoresis, but may affect

their mobility.

Procedure:

Prepare a 1:100 intermediate dilution of the SYBR Green II stock solution in anhydrous

DMSO.

Add 1 µL of this intermediate dilution to 9-10 µL of your nucleic acid sample before loading it

onto the gel. The final concentration in the loading buffer will be approximately 1:1,000.

Visualizing the Mechanism and Workflow
Diagrams can aid in understanding the underlying principles and experimental steps involved in

using SYBR Green II.

Unbound State

Bound State

Unbound SYBR Green II Weak FluorescenceLow Quantum Yield

RNA/ssDNA

Binds to
Nucleic Acid

Bound SYBR Green II Strong Fluorescence
High Quantum Yield

Click to download full resolution via product page
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Caption: Mechanism of SYBR Green II Fluorescence.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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